molecular formula C8H6FNO4 B1326305 2-(3-Fluoro-2-nitrophenyl)acetic acid CAS No. 872141-25-8

2-(3-Fluoro-2-nitrophenyl)acetic acid

Cat. No.: B1326305
CAS No.: 872141-25-8
M. Wt: 199.14 g/mol
InChI Key: ZHQHUGDDYSPNTM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an acetic acid moiety

Scientific Research Applications

2-(3-Fluoro-2-nitrophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is advised to avoid contact with skin and eyes, and to use in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(3-Fluoro-2-nitrophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases, which catalyze the hydrolysis of chemical bonds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cell signaling by modulating the activity of signaling proteins and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the levels of various metabolites within the cell, influencing overall metabolic flux. For example, the compound may be metabolized by hydrolases, leading to the formation of intermediate products that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in different cellular regions may vary .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid typically involves several steps starting from commercially available precursors. One common method involves the nitration of 2-fluorotoluene to produce 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid. This intermediate is subsequently converted to this compound through a series of reactions involving halogenation and substitution .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-nitrophenyl)acetic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Reduction: 2-(3-Fluoro-2-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the acetic acid moiety.

    3-Fluoro-2-nitrobenzaldehyde: Contains an aldehyde group instead of the acetic acid moiety.

    2-Fluoro-3-nitrotoluene: Precursor in the synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid.

Uniqueness

This compound is unique due to the presence of both fluoro and nitro groups on the phenyl ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHUGDDYSPNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647602
Record name (3-Fluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872141-25-8
Record name (3-Fluoro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluoro-2-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

28.0 g (103 mmol) dimethyl 2-(3-fluoro-2-nitro-phenyl)-malonate were added to 120 mL water and 120 mL conc. hydrochloric acid and refluxed for 5 h. The mixture was cooled to RT and extracted several times with EtOAc. The combined organic phases were dried on magnesium sulphate, filtered and evaporated down i. vac. The residue was triturated with PE/EtOAc=3/1 and suction filtered.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of diethyl (3-fluoro-2-nitrophenyl)propanedioate (5.50 g, 18.3 mmol) in 40 mL of water was added 40 mL of concentrated hydrochloric acid and the mixture was refluxed for 5 hours. Cooled to room temperature, the mixture was extracted with EtOAc, dried over anhydrous sodium sulfate and concentrated to get crude (3-fluoro-2-nitrophenyl)acetic acid, which was used for next step without purification.
Name
diethyl (3-fluoro-2-nitrophenyl)propanedioate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-(3-Fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (12 g, 44 mmol) in 200 mL 6N hydrochloric acid (6N, 200 mL) was heated under reflux for 4 hours. The mixture was cooled, diluted with 250 mL of water and extracted with diethyl ether, dried (MgSO4), and concentrated in vacu., Crystallization from hexane/ethylacetate (95/5), gave (3-fluoro-2-nitro-phenyl)-acetic acid (7.6 g, 54%) which was used without further examination.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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